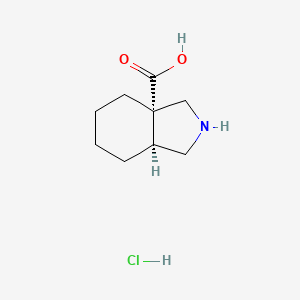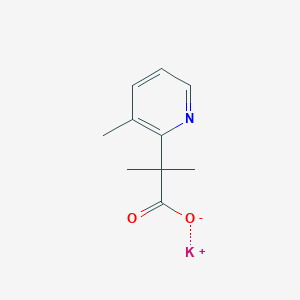![molecular formula C16H11FO2 B2933648 (3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one CAS No. 207442-39-5](/img/structure/B2933648.png)
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one, also known as 3F-Methylene-Chromen-4-one, is a naturally occurring compound found in various plant species. It is an important pharmaceutical intermediate that has been widely used in the synthesis of various drugs, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. This compound has also been studied as a potential treatment for a variety of diseases and disorders, including cancer, Alzheimer’s disease, and Parkinson’s disease.
Scientific Research Applications
Radiotracer Development and Imaging Studies
Studies on compounds structurally related to "(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one" have been utilized in the development of radiotracers for Positron Emission Tomography (PET) imaging. For example, the evaluation of 11C-labelled compounds targeting sphingosine-1-phosphate receptor 1 (S1PR1) highlights the use of fluorinated compounds in assessing inflammation in human clinical populations through PET imaging. This approach allows for the safe evaluation of diseases and potential therapeutic interventions, indicating the utility of such compounds in the development of diagnostic tools (Brier et al., 2022).
Pharmacokinetics and Metabolism
Research into the disposition and metabolism of novel compounds, including those with fluorine substitutions, aids in understanding their pharmacokinetic properties and metabolic pathways. For instance, the study of SB-649868, a novel orexin 1 and 2 receptor antagonist, provides insights into how such compounds are processed in the human body, their elimination pathways, and the formation of metabolites. This information is crucial for the development of new therapeutic agents, as it helps in identifying potential efficacy and safety profiles (Renzulli et al., 2011).
Biokinetics and Human Health Impact
The comparative study of the biokinetics and metabolism of flavan-3-ols in humans showcases the research applications of compounds with specific molecular features in understanding their health impacts. Such studies are fundamental in nutritional science and pharmacology, providing evidence for the beneficial effects of dietary polyphenols and informing dietary recommendations and therapeutic uses of natural compounds (Wiese et al., 2015).
Toxicology and Environmental Exposure
Investigations into the toxic effects of various compounds, including those with specific structural characteristics similar to "this compound," contribute to our understanding of environmental pollutants and their impact on human health. Studies on the prevalence and effects of new psychoactive substances, as well as the toxicology of novel and existing chemicals, inform public health policies and safety regulations (Rust et al., 2012).
properties
IUPAC Name |
(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO2/c17-13-5-3-4-11(9-13)8-12-10-19-15-7-2-1-6-14(15)16(12)18/h1-9H,10H2/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGUCACBONBDSK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)F)/C(=O)C3=CC=CC=C3O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)

![Methylethyl 2-[4-(7-methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yloxy]acetate](/img/structure/B2933570.png)
![1-[4-(Adamantan-1-yl)phenoxy]-3-(dimethylamino)propan-2-ol hydrochloride](/img/structure/B2933571.png)

methanone](/img/structure/B2933573.png)
![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)
![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)

![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-methylpropanamide](/img/structure/B2933580.png)


![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)